1-Tetradecylcyclopropane-1-carboxylic acid
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Overview
Description
1-Tetradecylcyclopropane-1-carboxylic acid is a unique organic compound characterized by a cyclopropane ring attached to a long tetradecyl chain and a carboxylic acid functional group. This compound falls under the category of cycloalkane carboxylic acids and exhibits interesting chemical properties due to the presence of the strained cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tetradecylcyclopropane-1-carboxylic acid can be synthesized through various methods. One common approach involves the hydrolysis of cyclopropyl cyanide, which can be prepared from γ-chlorobutyronitrile and sodium hydroxide . The reaction involves heating the mixture and subsequently adding water to complete the hydrolysis. The resulting cyclopropanecarboxylic acid is then purified through distillation under reduced pressure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Tetradecylcyclopropane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids and cyclopropane rings. These include:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.
Substitution: Nucleophiles such as amines or thiols can react with the cyclopropane ring under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
1-Tetradecylcyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tetradecylcyclopropane-1-carboxylic acid involves interactions with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the cyclopropane ring can engage in unique steric and electronic interactions. These properties enable the compound to modulate biological pathways and exert its effects on cellular processes.
Comparison with Similar Compounds
Cyclopropanecarboxylic acid: Shares the cyclopropane ring and carboxylic acid group but lacks the long tetradecyl chain.
Hexanoic acid: A carboxylic acid with a shorter carbon chain.
Palmitic acid: A long-chain carboxylic acid without the cyclopropane ring.
Uniqueness: 1-Tetradecylcyclopropane-1-carboxylic acid is unique due to the combination of a long tetradecyl chain and a cyclopropane ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
70858-10-5 |
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Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
1-tetradecylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15-16-18)17(19)20/h2-16H2,1H3,(H,19,20) |
InChI Key |
YEXHWHPTIRLVBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1(CC1)C(=O)O |
Origin of Product |
United States |
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